

# Application Note: Stability-Indicating HPLC-UV Method for the Analysis of Cholecalciferol

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Compound of Interest		
Compound Name:	Vitamin D3	
Cat. No.:	B3430200	Get Quote

#### Introduction

Cholecalciferol, or **Vitamin D3**, is a fat-soluble vitamin crucial for calcium homeostasis and bone health. Its susceptibility to degradation by factors such as light, heat, and oxidation necessitates the development of a robust stability-indicating analytical method to ensure the quality and efficacy of pharmaceutical formulations. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of cholecalciferol in the presence of its degradation products. This method is suitable for routine quality control and stability studies of cholecalciferol in bulk drug and pharmaceutical dosage forms.

Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the drug to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products.[1] Cholecalciferol is known to degrade under various conditions, including exposure to light, heat, acid, base, and oxidation.[2][3]

# Experimental Protocols Materials and Reagents

- Cholecalciferol reference standard (Sigma-Aldrich or equivalent)[4]
- Acetonitrile (HPLC grade)[4]



- Methanol (HPLC grade)[4]
- Water (Milli-Q or HPLC grade)[4]
- Hydrochloric acid (0.1 M)[5]
- Sodium hydroxide (0.1 M)[5]
- Hydrogen peroxide (3% and 15%)[5]
- Pharmaceutical dosage forms of Cholecalciferol (e.g., tablets, capsules, oral solutions)

#### **Instrumentation and Chromatographic Conditions**

A variety of HPLC systems can be utilized for this analysis. The following conditions have been shown to be effective for the separation of cholecalciferol and its degradation products.[5][6][7]

Parameter	Condition
HPLC System	Agilent 1100/1200 Series or equivalent with UV/PDA detector[8]
Column	Gemini C18 (100 x 3.0 mm, 3 μm) or equivalent[5][6][7]
Mobile Phase	Acetonitrile: Water (99:1, v/v)[5][6][7]
Flow Rate	1.0 mL/min[8]
Column Temperature	40°C[2][8]
Detection Wavelength	265 nm[2]
Injection Volume	20 μL

## **Preparation of Standard Solutions**

A stock solution of cholecalciferoperol is prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1000 mg/L.[8] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method (e.g., 20-100 IU/mL).[9][10]



#### **Preparation of Sample Solutions**

For Solid Dosage Forms (Tablets/Capsules):

- Weigh and finely powder a representative number of tablets or the contents of capsules.
- Accurately weigh a portion of the powder equivalent to a target concentration of cholecalciferol and transfer it to a volumetric flask.
- Add a suitable volume of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[3]
- Make up to the mark with methanol and mix well.
- Centrifuge a portion of the solution and filter the supernatant through a 0.45 μm syringe filter before injection.[3]

For Liquid Dosage Forms (Oral Solutions):

- Accurately transfer a volume of the oral solution equivalent to a target concentration of cholecalciferol into a volumetric flask.
- Dilute to the mark with methanol and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter prior to HPLC analysis.

### **Forced Degradation Studies Protocol**

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[2]

- Acid Hydrolysis: A sample solution is treated with 0.1 M HCl and kept at 60°C for a specified period (e.g., 24 hours). The solution is then neutralized with 0.1 M NaOH before analysis.[5]
- Base Hydrolysis: A sample solution is treated with 0.1 M NaOH and kept at 60°C for a specified period. The solution is then neutralized with 0.1 M HCl prior to injection.[5]



- Oxidative Degradation: A sample solution is treated with 3% or 15% H<sub>2</sub>O<sub>2</sub> and stored at room temperature for a specified duration.[5]
- Thermal Degradation: A sample solution is stored in a temperature-controlled oven at a high temperature (e.g., 60°C) for 24 hours.[5]
- Photolytic Degradation: A sample solution is exposed to UV light or sunlight for a defined period.[5]

#### **Data Presentation**

The following tables summarize the expected quantitative data from the method validation and forced degradation studies.

**Table 1: Method Validation Parameters** 

Parameter	Result
Linearity Range	20–100 IU/ml[9][10]
Correlation Coefficient (r²)	≥ 0.999[9][10]
Limit of Detection (LOD)	10 IU/ml[9][10]
Limit of Quantitation (LOQ)	20 IU/ml[9][10]
Precision (%RSD)	< 2%[9][10]
Accuracy (% Recovery)	98-102%

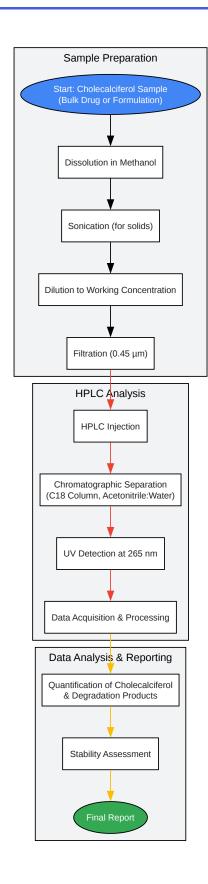
## **Table 2: Summary of Forced Degradation Studies**



Stress Condition	% Degradation	Observations
Acid (0.1 M HCl, 60°C, 24h)	Significant	Formation of degradation products.[5]
Base (0.1 M NaOH, 60°C, 24h)	Significant	Cholecalciferol is found to degrade significantly under alkaline conditions.[2]
Oxidation (3% H <sub>2</sub> O <sub>2</sub> , RT, 24h)	Moderate	Formation of oxidative degradation products.[5]
Thermal (60°C, 24h)	Significant	Cholecalciferol is found to degrade significantly under thermal stress.[2]
Photolytic (UV/Sunlight)	Significant	Cholecalciferol is found to degrade significantly under photolytic conditions.[2]

# **Mandatory Visualization**

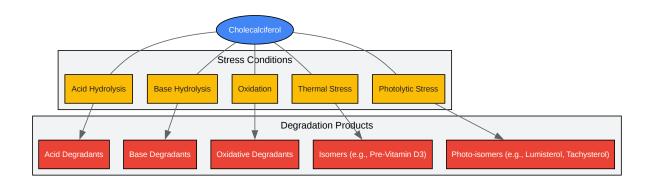




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Caption: Experimental workflow for HPLC-UV analysis of cholecalciferol.





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Caption: Forced degradation pathways of cholecalciferol under various stress conditions.

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